molecular formula C21H15ClN2O3S B2776668 4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 374600-74-5

4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2776668
CAS No.: 374600-74-5
M. Wt: 410.87
InChI Key: FADMJFYWKYUQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound is known for its ability to inhibit histone acetyltransferase (HAT) activity, which is responsible for the acetylation of histones, and plays a critical role in gene expression.

Scientific Research Applications

Thiazole Derivatives as Antimicrobial Agents

A study by Bhatt and Sharma (2017) on "2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives" demonstrated their antimicrobial activity against various bacterial and fungal strains. This suggests potential applications of similar compounds in developing new antimicrobial agents. The study highlighted the moderate to excellent activity of synthesized compounds against selected strains, pointing to the relevance of thiazole derivatives in addressing microbial resistance (Bhatt & Sharma, 2017).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound structurally similar to the one , focusing on its potential biological effects. The study's methodology, involving DFT calculations and molecular docking, can be applied to understand the interaction of "4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one" with biological targets, suggesting its possible applications in drug discovery (Viji et al., 2020).

Anti-Tumor Agents

Gomha, Edrees, and Altalbawy (2016) synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating their anti-tumor activities. This research indicates the potential use of structurally similar compounds, including "this compound," in cancer therapy, particularly against hepatocellular carcinoma (Gomha, Edrees, & Altalbawy, 2016).

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-12-2-4-13(5-3-12)17-16(18(25)14-6-8-15(22)9-7-14)19(26)20(27)24(17)21-23-10-11-28-21/h2-11,17,25H,1H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYGIDDVKPEDHQ-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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